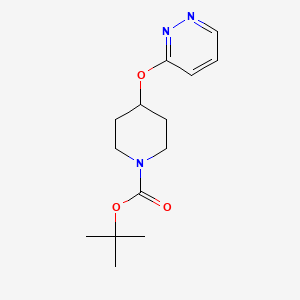

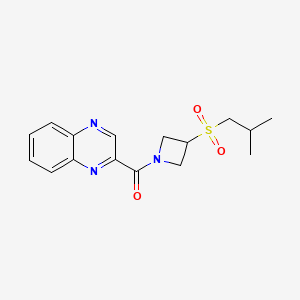

![molecular formula C9H7FN2O2 B2547048 2-(5-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid CAS No. 1501106-40-6](/img/structure/B2547048.png)

2-(5-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid is a chemical compound that belongs to the class of benzoimidazole derivatives. These compounds are known for their diverse biological activities, which make them valuable in the development of pharmaceuticals. The presence of a fluorine atom on the benzoimidazole ring can significantly affect the compound's biological activity, as seen in the study of substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids, where the 5-fluoro derivative exhibited potent antiproliferative effects against breast cancer cell lines .

Synthesis Analysis

The synthesis of related benzoimidazole derivatives often involves the reaction of different starting materials under specific conditions to yield the desired product. For instance, the synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, demonstrating the feasibility of synthesizing complex molecules with fluorine-containing substituents . Similarly, the synthesis of benzoimidazole derivatives can be expected to involve strategic selection of precursors and reaction conditions to incorporate the fluoro-acetic acid moiety into the benzoimidazole core.

Molecular Structure Analysis

The molecular structure of benzoimidazole derivatives is crucial in determining their chemical reactivity and biological activity. X-ray crystallography has been used to unambiguously determine the stereochemical structure of related compounds, such as the (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid . This technique could similarly be applied to this compound to ascertain its precise three-dimensional configuration, which is important for understanding its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions of benzoimidazole derivatives can vary widely, including hydrolysis, decarboxylation, and hydrazinolysis, as observed in the study of (imidazo[1,2-a]benzimidazolyl-2)acetic acid derivatives . These reactions are significant as they can lead to the formation of new compounds with potential biological activities. The fluorine atom in the this compound is likely to influence its reactivity, potentially leading to unique chemical behaviors that could be exploited in drug design and synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of a fluorine atom, as in the case of the 5-fluoro derivative with antiproliferative effects , can alter these properties, potentially improving the compound's pharmacokinetic profile. Understanding these properties is essential for the development of benzoimidazole-based therapeutics, as they directly impact the compound's efficacy and safety.

Scientific Research Applications

Synthesis Methodologies

Research has focused on efficient synthesis routes for imidazol-1-yl-acetic acid derivatives due to their significance in pharmaceutical applications. For instance, a study outlined a convenient synthesis method for imidazol-1-yl-acetic acid, highlighting its importance as a precursor for the synthesis of bisphosphonic acids, which are beneficial in treating diseases related to abnormal calcium metabolism (Mokhtari Aliabad et al., 2016). Another research avenue includes the synthesis of new imidazolyl acetic acid derivatives, demonstrating anti-inflammatory and analgesic activities, suggesting the potential pharmaceutical utility of these compounds (Khalifa & Abdelbaky, 2008).

Material Development and Biological Applications

Studies have also been conducted on the development of materials for drug delivery and biological sensing. A notable example is the development of a hydrostable Zinc-based Metal-Organic Framework (MOF) for the loading of 5-Fluorouracil, a cancer medication, demonstrating the material's potential for drug delivery applications (Qin et al., 2022). Additionally, research into imidazo[1,5-a]pyridine-based fluorescent probes for the study of cell membrane dynamics underlines the application of imidazole derivatives in biological imaging and sensing (Renno et al., 2022).

Antimicrobial and Anticancer Research

There's also interest in the antimicrobial and anticancer properties of benzimidazole derivatives. For instance, certain benzimidazole-5-carboxylic acids and their esters have shown promising antiproliferative effects against breast cancer cell lines, suggesting their potential as lead compounds for cancer therapy development (Karthikeyan et al., 2017).

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which include this compound, have a broad range of biological activities and can interact with various biological targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a range of biological activities, suggesting they can have various molecular and cellular effects .

properties

IUPAC Name |

2-(5-fluorobenzimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c10-6-1-2-8-7(3-6)11-5-12(8)4-9(13)14/h1-3,5H,4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINQOENTZASGOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=CN2CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

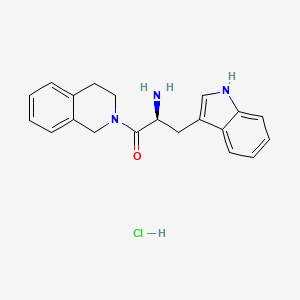

![[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2546966.png)

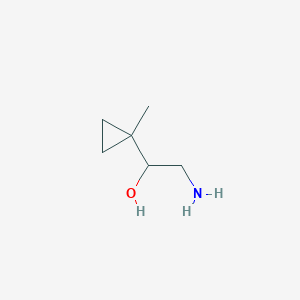

![Tert-butyl 2-[(prop-2-enoylamino)methyl]morpholine-4-carboxylate](/img/structure/B2546974.png)

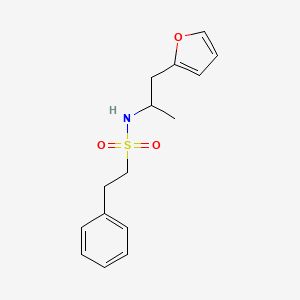

![6-Cyclopropyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2546976.png)

![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B2546986.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2546987.png)

![2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole](/img/structure/B2546988.png)